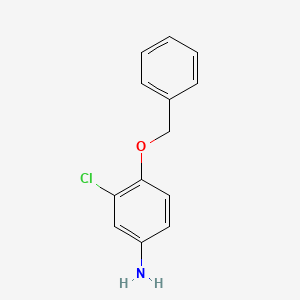

4-Benzyloxy-3-chloroaniline

説明

Historical Context and Early Research Trajectories

The journey of 4-benzyloxy-3-chloroaniline is intrinsically linked to the broader history of aniline (B41778) and its derivatives, which have been central to the chemical industry since the 19th century.

Aniline was first isolated in 1826 through the distillation of indigo. britannica.com The commercial production of aniline began in the mid-19th century, driven by the burgeoning synthetic dye industry after William Henry Perkin's discovery of mauveine in 1856. wikipedia.orgnih.gov Early methods for producing aniline derivatives primarily involved the reduction of nitroaromatics. britannica.comwikipedia.org The Zinin reaction, developed in 1842, used sulfide (B99878) salts for this reduction, while the Béchamp reduction, using iron and acid, enabled large-scale industrial production. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly. Key developments include:

Catalytic Hydrogenation: The hydrogenation of nitrobenzene (B124822) over metal catalysts has become a primary industrial method for aniline synthesis. britannica.comresearchgate.net

Nucleophilic Aromatic Substitution: The reaction of chlorobenzene (B131634) with ammonia (B1221849) is another commercial route. britannica.com

Modern Coupling Reactions: The 20th and 21st centuries saw the advent of powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Chan-Lam coupling, for instance, allow for the precise formation of C-N bonds, enabling the synthesis of a vast array of complex aniline derivatives from aryl halides and boronic acids. galchimia.comdntb.gov.ua

C-H Amination: More recent strategies focus on the direct amination of C-H bonds in aromatic compounds, offering a more atom-economical approach to aniline synthesis. researchgate.net

This continuous innovation in synthetic chemistry has made it possible to create highly functionalized anilines with specific substitution patterns tailored for various applications. dntb.gov.uaresearchgate.net

The specific compound, this compound, emerged as a valuable intermediate due to the demand for precisely substituted building blocks in targeted synthesis. Its utility is not in its final application, but in its role as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. researchgate.netumich.edu

The synthesis of this compound itself has been a subject of study to ensure efficient and safe large-scale production. umich.edu Common methods for its preparation involve the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene (B1267270). umich.edu Various reducing agents have been employed, including:

Raney Nickel or Palladium on Carbon (Pd/C) catalyzed hydrogenation. umich.edu

Iron powder in acetic acid or ammonium (B1175870) chloride solution. umich.edu

Stannous chloride (SnCl2) in acidic aqueous ethanol (B145695), a method noted for its high yield and purity, making it suitable for kilogram-scale synthesis. umich.eduresearchgate.net

The development of reliable synthetic routes to this compound has been crucial for its widespread use as a foundational element in multi-step synthetic sequences. umich.edu

Significance in Contemporary Chemical Synthesis and Drug Discovery

In modern organic synthesis, the strategic use of well-defined building blocks is paramount. This compound serves as an exemplary case of a key intermediate that enables the construction of complex and high-value molecules.

The structure of this compound offers multiple reactive sites that can be selectively functionalized. The primary amine group is a versatile handle for forming amides, sulfonamides, and for participating in various coupling reactions to build larger molecular frameworks. The chloro- and benzyloxy-substituents on the aromatic ring influence the reactivity of the aniline and provide additional points for modification. The benzyloxy group, in particular, can serve as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step to reveal a hydroxyl group for further reactions.

This compound is frequently used in the construction of heterocyclic systems, which are core structures in many biologically active compounds. Its role as an intermediate has been noted in the synthesis of potential agents for cancer, diabetes, and viral infections. umich.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59404-86-3 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂ClNO nih.gov |

| Molecular Weight | 233.69 g/mol nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| IUPAC Name | 3-chloro-4-(phenylmethoxy)aniline nih.gov |

The primary significance of this compound lies in its application in the development of new therapeutic agents and crop protection chemicals. researchgate.netumich.edu Anilines and their derivatives are ubiquitous scaffolds in medicinal chemistry and agrochemistry. researchgate.netresearchgate.net

In the pharmaceutical industry, this intermediate is a key component in the synthesis of various kinase inhibitors. umich.edu Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The specific substitution pattern of this compound is often designed to fit into the binding pockets of target kinases, forming the basis for potent and selective inhibitors. For example, it has been utilized in the development of compounds targeting mitotic progression in tumor cells. researchgate.net

While its role in agrochemical development is less specifically documented in publicly available literature, substituted anilines, in general, are foundational to many herbicides, fungicides, and insecticides. researchgate.netnih.gov The principles of molecular design that make this compound valuable in pharmaceuticals are transferable to the creation of new agrochemicals, where the goal is to develop compounds with high efficacy against specific pests or weeds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKZTBVWKKGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361497 | |

| Record name | 4-Benzyloxy-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59404-86-3 | |

| Record name | 4-Benzyloxy-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Investigations

Stannous Chloride Reduction of 4-Benzyloxy-3-chloronitrobenzene (B1267270)

The reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl₂) has emerged as a preferred method due to its high efficiency and selectivity. acsgcipr.orgresearchgate.netsemanticscholar.org This technique reliably produces 4-benzyloxy-3-chloroaniline in high yield and purity, effectively avoiding the cleavage of the benzyl (B1604629) ether and chloro functionalities. researchgate.netsemanticscholar.org

Optimized conditions for the stannous chloride reduction involve the use of stannous chloride dihydrate in an acidic aqueous ethanol (B145695) solution. researchgate.net Treating 4-benzyloxy-3-chloronitrobenzene with approximately four equivalents of SnCl₂ in this medium leads to a smooth and rapid reduction. researchgate.net The reaction typically reaches completion within 90 minutes at reflux temperatures (around 90°C). researchgate.net

This acidic environment is crucial for the reaction's success, facilitating a more practical and efficient process compared to neutral conditions, which can result in thick suspensions that complicate product isolation. semanticscholar.org Upon completion, the desired aniline (B41778) hydrochloride precipitates as an easily filterable solid. researchgate.net Neutralization with a base, such as 2N sodium hydroxide, followed by extraction yields the free base form of this compound with a purity often exceeding 99% by HPLC analysis. researchgate.net

Table 1: Optimized Reaction Parameters for Stannous Chloride Reduction

| Parameter | Optimized Condition | Source |

| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | researchgate.net |

| Solvent | Ethanol/Water with concentrated HCl | researchgate.net |

| Stoichiometry | ~4 equivalents of SnCl₂ | researchgate.net |

| Temperature | Reflux (~90°C) | researchgate.net |

| Reaction Time | ~1.5 hours | researchgate.net |

| Work-up | Precipitation of hydrochloride salt, followed by basification | researchgate.net |

The stannous chloride reduction method has proven to be highly scalable, making it suitable for the kilogram-scale synthesis required for industrial applications. acsgcipr.orgresearchgate.net The straightforward procedure, which involves simple filtration to collect the product as its hydrochloride salt, minimizes the need for tedious extractions and complex purification techniques. researchgate.net This operational simplicity, combined with the high yield and purity of the final product, makes it an economically viable and practical choice for large-scale production. acsgcipr.orgresearchgate.net The process is also noted for being safe for large-scale operations. researchgate.net

A significant advantage of the optimized stannous chloride reduction is the minimal formation of by-products. researchgate.net Under the acidic conditions employed, the reaction proceeds cleanly without detectable debenzylation or dechlorination of the starting material. researchgate.net The primary inorganic by-products are tin salts, which are effectively removed during the work-up process. researchgate.net Analysis of the final product has shown residual tin levels to be as low as 1 ppm, and if necessary, recrystallization can further purify the material to be free of any tin residues. researchgate.net

In contrast, other reduction methods, such as using iron in acetic acid, can lead to the formation of N-acetylated by-products. semanticscholar.org While the formation of this by-product could potentially be controlled, the difficulties associated with removing acetic acid on a large scale make this route less attractive. semanticscholar.org

Palladium/Carbon Catalyzed Hydrogenation of Nitrobenzene (B124822) Precursors

Catalytic hydrogenation using palladium on carbon (Pd/C) is another common method for the reduction of nitroarenes. semanticscholar.org However, its application in the synthesis of this compound is fraught with challenges related to selectivity.

The primary drawback of using Pd/C catalyzed hydrogenation for this specific transformation is the lack of selectivity. The catalyst is highly active and can lead to the undesired cleavage of the benzyl ether (debenzylation) and the carbon-chlorine bond (dechlorination). researchgate.netsemanticscholar.org

When 4-benzyloxy-3-chloronitrobenzene is subjected to hydrogenation with 10% Pd/C under a hydrogen atmosphere, a mixture of products is rapidly formed. researchgate.net These include the desired this compound, as well as significant amounts of debenzylated and dechlorinated by-products. researchgate.net Controlling the reaction to selectively reduce the nitro group while preserving the other functional groups has proven to be difficult. researchgate.net The inherent reactivity of the Pd/C catalyst towards benzylic ethers and aryl chlorides under hydrogenation conditions makes it an unsuitable choice for achieving a high yield of the target molecule in this particular case. researchgate.netsemanticscholar.org

Table 2: Products of Pd/C Catalyzed Hydrogenation of 4-Benzyloxy-3-chloronitrobenzene

| Product | Formation Status | Source |

| This compound | Minor Product | researchgate.net |

| Debenzylated Products | Major By-product | researchgate.net |

| Dechlorinated Products | Major By-product | researchgate.net |

Palladium/Carbon Catalyzed Hydrogenation of Nitrobenzene Precursors

Comparative Analysis with Other Reduction Methods (e.g., Fe/NH4Cl)

The reduction of the nitro group in the precursor, 4-benzyloxy-3-chloronitrobenzene, is a pivotal step in the synthesis of this compound. While various methods exist, a comparative analysis highlights the advantages and disadvantages of each approach.

The use of iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and industrially significant method for nitroarene reduction. acs.orgacs.org A variation of this, the Fe/NH4Cl system, is also known for its utility in preparing this compound. semanticscholar.org However, this method is often hampered by a tedious workup process that involves multiple extractions and filtrations to remove iron residues. semanticscholar.org

In contrast, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is another common strategy. semanticscholar.org While attractive, this approach requires careful control of reaction conditions to prevent potential side reactions such as debenzylation (cleavage of the benzyl group) and dechlorination. semanticscholar.org For instance, the hydrogenation of 4-benzyloxy-3-chloronitrobenzene using Pd/C under hydrogen pressure requires careful monitoring to achieve the desired product selectively. semanticscholar.org

Stannous chloride (SnCl2) presents a milder and often more convenient alternative for the reduction of aromatic nitro compounds. semanticscholar.orgnumberanalytics.com This method has been successfully employed for the large-scale synthesis of this compound, affording the product in high yield and purity without the cleavage of the benzyl or chloro functionalities. semanticscholar.org The process is notable for being simple, safe, and scalable, yielding a product free of tin residues. semanticscholar.org

Other reducing systems, such as zinc in the presence of ammonium (B1175870) chloride (Zn/NH4Cl), have also been explored for the reduction of nitroarenes. scispace.com However, the efficiency of these methods can vary depending on the specific substrate and reaction conditions. scispace.com

A summary of the comparative advantages and disadvantages of these methods is presented in the table below.

| Reduction Method | Precursor | Product | Reagents/Catalyst | Advantages | Disadvantages |

| Iron in Acid | 4-benzyloxy-3-chloronitrobenzene | This compound | Fe/Acetic Acid | High yielding. acs.org | Tedious workup, potential for impurities. semanticscholar.org |

| Iron/Ammonium Chloride | 4-benzyloxy-3-chloronitrobenzene | This compound | Fe/NH4Cl | Effective for large scale. semanticscholar.org | Difficult workup with multiple extractions and filtrations. semanticscholar.org |

| Catalytic Hydrogenation | 4-benzyloxy-3-chloronitrobenzene | This compound | Pd/C, H2 | Clean reaction. semanticscholar.org | Requires careful control to avoid debenzylation and dechlorination. semanticscholar.org |

| Stannous Chloride Reduction | 4-benzyloxy-3-chloronitrobenzene | This compound | SnCl2 | High yield and purity, mild conditions, scalable, simple workup. semanticscholar.org | Use of a metal salt. |

| Zinc/Ammonium Chloride | Aromatic Nitro Compounds | Aromatic Amines | Zn/NH4Cl | Alternative to other metal-based reductions. scispace.com | Efficiency can be substrate-dependent. scispace.com |

Alternative Green Chemistry Approaches for Aniline Formation

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This has led to the exploration of alternative "green" chemistry approaches for the reduction of nitroaromatics to anilines, including the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. uobabylon.edu.iqresearchgate.net The reduction of aromatic nitro compounds can be effectively carried out under microwave irradiation, frequently in solvent-free conditions. uobabylon.edu.iqresearchgate.net For instance, the use of zinc dust and ammonium chloride under microwave irradiation provides a rapid and environmentally friendly method for the synthesis of aromatic amines. uobabylon.edu.iq This approach avoids the use of organic solvents and strong acidic media, making it a more sustainable option. uobabylon.edu.iq Another example involves the use of hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) in the presence of iron(III) chloride, which also proceeds efficiently under microwave irradiation without the need for a solvent. researchgate.net These methods offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and enhanced reactivity and selectivity. researchgate.net

The principles of green chemistry also encourage the use of non-toxic, renewable reagents and solvents. Water, being an abundant and non-toxic solvent, is an ideal medium for many chemical transformations. tsijournals.com The reduction of aromatic nitro compounds has been successfully achieved in water using reagents like sodium borohydride (B1222165) in the presence of a copper(II) nitrate (B79036) catalyst. tsijournals.com This method is simple, fast, and scalable. tsijournals.com

The use of inexpensive and non-toxic metals like iron is also a cornerstone of green chemistry. organic-chemistry.org Carbonyl iron powder, a commercial grade of iron, has been shown to be a highly effective reagent for the reduction of nitro groups in water, offering a safe and environmentally responsible alternative. organic-chemistry.org Similarly, systems like FeS-NH4Cl in a methanol-water mixture have been developed as efficient and inexpensive methods for nitroarene reduction. researchgate.net

Furthermore, the development of metal-free reduction methods is a significant area of research. For example, the combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide provides a metal-free system for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Photocatalytic methods, which utilize light to drive chemical reactions, also represent a promising green approach. rsc.orgnih.gov These systems can operate at room temperature and often use benign reagents. nih.gov

The table below summarizes some of the green chemistry approaches for aniline formation.

| Green Approach | Reagents/Catalyst | Solvent | Key Advantages |

| Microwave-Assisted Reduction | Zinc dust/Ammonium chloride | Solvent-free | Fast, simple, avoids organic solvents and strong acids. uobabylon.edu.iq |

| Microwave-Assisted Reduction | Hydrazine hydrate/Alumina/FeCl3·6H2O | Solvent-free | Rapid, high yields, easy work-up. researchgate.net |

| Reduction in Water | Sodium borohydride/Copper(II) nitrate | Water | Simple, fast, scalable, environmentally friendly solvent. tsijournals.com |

| Environmentally Benign Reagents | Carbonyl iron powder | Water | Safe, efficient, environmentally responsible. organic-chemistry.org |

| Metal-Free Reduction | B2pin2/KOtBu | Isopropanol (B130326) | Avoids the use of metal catalysts. organic-chemistry.org |

| Photocatalytic Reduction | Various photocatalysts | Various | Mild conditions, high selectivity. rsc.orgnih.gov |

Mechanistic Insights into this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the yield and selectivity of the desired product.

The reduction of a nitroarene to an aniline is a multi-step process that proceeds through several key intermediates. acs.orgacs.org The generally accepted pathway involves the sequential reduction of the nitro group. acs.orgacs.org The initial step is the reduction of the nitroarene (Ar-NO2) to a nitroso intermediate (Ar-NO). acs.org This is followed by further reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH). acs.orgacs.org Finally, the hydroxylamine is reduced to the corresponding aniline (Ar-NH2). acs.orgacs.org

In some cases, side reactions can occur, leading to the formation of other products. For instance, the nitroso intermediate can react with the final aniline product to form an azo compound (Ar-N=N-Ar). acs.org The formation of azoxybenzene (B3421426) from the condensation of nitrosobenzene (B162901) and N-phenylhydroxylamine has also been observed as an intermediate step in some reduction pathways. rsc.orgrsc.org The specific intermediates and their relative concentrations can be influenced by the reaction conditions, including the choice of catalyst and reducing agent. rsc.org

The choice of catalyst and reagents plays a critical role in determining the selectivity and yield of the aniline product. Catalysts function by providing an alternative reaction pathway with a lower activation energy. nih.gov In catalytic hydrogenation, the catalyst, such as palladium on carbon, facilitates the transfer of hydrogen to the nitro group. numberanalytics.com The surface of the catalyst is where the reactants are adsorbed and the reaction takes place. rsc.org The nature of the catalyst support can also influence the reaction. numberanalytics.com

In reductions using metals like iron or tin, the metal acts as the reducing agent, transferring electrons to the nitro group. acs.org The acidic medium often used in these reactions helps in the protonation of the intermediates. acs.org

The selectivity of the reduction is particularly important when other reducible functional groups are present in the molecule, as is the case with 4-benzyloxy-3-chloronitrobenzene. A well-chosen catalyst and reaction conditions can selectively reduce the nitro group without affecting the benzyl ether or the chlorine substituent. semanticscholar.org For example, SnCl2 has been shown to be highly selective for the nitro group in this specific substrate. semanticscholar.org

Kinetic and Thermodynamic Considerations

Catalytic Hydrogenation:

In catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Platinum-based systems, the reaction kinetics are often dependent on the catalyst activity, the concentration of the reactants (nitroarene and hydrogen), and the reaction temperature. commonorganicchemistry.commdpi.com For the hydrogenation of chloronitrobenzenes, high turnover frequencies (TOFs) have been reported, indicating rapid reaction rates. For example, a Pt/ZrO2/MCM-22 catalyst (Pt/ZM) exhibited a TOF as high as 8525 h⁻¹ for the selective hydrogenation of p-chloronitrobenzene. nih.govnih.gov

A significant kinetic challenge in the hydrogenation of halogenated nitroarenes is preventing the competing hydrodehalogenation reaction. While the reduction of the nitro group is generally preferred, aggressive reaction conditions can lead to the cleavage of the carbon-halogen bond. commonorganicchemistry.com The choice of catalyst and support is crucial in maximizing selectivity. For instance, Raney nickel is often used to avoid dehalogenation of aromatic halides. commonorganicchemistry.com In the case of this compound synthesis, careless control of hydrogenation conditions with a Pd/C catalyst can lead to debenzylation and/or dechlorination. semanticscholar.org

Chemical Reduction:

Chemical reducing agents like stannous chloride (SnCl₂) and iron in acidic media also present distinct kinetic and thermodynamic profiles. The reduction of nitroarenes using SnCl₂ in acidic solution is a well-established method that proceeds via electron transfer from the Sn(II) species to the nitro group. stackexchange.comacsgcipr.org This method is generally considered mild and can be highly selective, preserving sensitive functional groups like benzyl ethers and aryl chlorides. commonorganicchemistry.comsemanticscholar.org The reaction is typically carried out at moderate temperatures, and the kinetics are influenced by the concentration of the reactants and the acidity of the medium.

Mechanistic studies on related iron-catalyzed nitroarene reductions have provided insights into the activation parameters. For an iron-catalyzed intramolecular nitroso ene reaction, the activation parameters were determined to be ΔH‡ = 13.5 kcal•mol⁻¹ and ΔS‡ = -39.1 cal•mol⁻¹•K⁻¹, indicating a moderately low enthalpy of activation and a highly ordered transition state. nih.gov

The following table summarizes the general kinetic and thermodynamic characteristics of relevant reduction methods, based on data from analogous systems.

| Parameter | Catalytic Hydrogenation (e.g., p-chloronitrobenzene) | Chemical Reduction (e.g., Iron-catalyzed nitroarene reduction) |

| Thermodynamics | Highly Exothermic | Exothermic |

| Activation Energy (Ea) / Enthalpy (ΔH‡) | Varies with catalyst. Generally low for active catalysts. | ΔH‡ = 13.5 kcal•mol⁻¹ (for a related Fe-catalyzed reaction) nih.gov |

| Entropy of Activation (ΔS‡) | Can be negative, indicating an ordered transition state on the catalyst surface. | ΔS‡ = -39.1 cal•mol⁻¹•K⁻¹ (for a related Fe-catalyzed reaction) nih.gov |

| Rate Determining Step | Often the surface reaction or product desorption. | Can be the initial electron transfer or a subsequent step in the reduction cascade. |

| Selectivity Control | Kinetic control by catalyst choice and reaction conditions to avoid dehalogenation/debenzylation. | Generally high chemoselectivity under mild conditions (e.g., SnCl₂). |

Medicinal Chemistry Applications and Pharmacological Profiling

Utilization of 4-Benzyloxy-3-chloroaniline in Pharmaceutical Synthesis

The reactivity of the aniline (B41778) nitrogen and the specific substitution pattern on the aromatic ring make this compound a sought-after precursor in multi-step synthetic pathways.

This compound serves as a crucial building block in the synthesis of potential anti-cancer agents. umich.edu Its anilino-scaffold is a key component in the architecture of various kinase inhibitors, which are pivotal in cancer therapy. For instance, the 4-anilinoquinazoline (B1210976) framework is found in several approved anti-tumor drugs that function by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). The aniline derivative is used to construct this critical part of the molecule. Synthetic modifications on related quinazoline (B50416) scaffolds, where a benzyloxy-haloanilino group was found to provide the best enzyme potency, have led to the discovery of potent dual ErbB-1/ErbB-2 tyrosine kinase inhibitors like lapatinib. researchgate.net Furthermore, research into mitosis inhibitors has identified that substitutions on the anilino ring of certain quinazolines are beneficial for potency against the mitotic progression of tumor cells. researchgate.net

Table 1: Application of Anilino-Moieties in Anti-Cancer Drug Scaffolds

| Drug/Compound Class | Target/Mechanism | Role of Anilino Moiety |

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β Inhibitors | Forms the core structure responsible for binding to the kinase domain. |

| Lapatinib Analogues | Dual ErbB-1/ErbB-2 Inhibition | The 4-(benzyloxy)-3-haloanilino group is key for enzyme potency and selectivity. researchgate.net |

| Mitosis Inhibitors | Anti-microtubule agents | Substitutions on the anilino ring influence inhibitory activity. researchgate.net |

| Benzylaniline Hydrochlorides | Tubulin Polymerization Inhibition | Forms part of the water-soluble scaffold designed to mimic potent but poorly soluble stilbenes. |

The utility of this compound extends to the creation of potential treatments for metabolic disorders, specifically as an intermediate for anti-diabetic compounds. umich.edu The synthesis of various heterocyclic systems known to possess anti-hyperglycemic properties can incorporate aniline derivatives. For example, 2,3-dihydroquinazolin-4(1H)-ones, synthesized through the condensation of anilines, aldehydes, and isatoic anhydride, have been evaluated for their α-glucosidase inhibitory activity, a key mechanism in controlling blood sugar levels.

Research has also identified this compound as a useful intermediate in the synthesis of potential anti-viral drugs. umich.edu While specific, widely marketed drugs directly using this precursor are not prominently documented in publicly available literature, its inclusion as a building block in libraries for anti-viral screening is noted. The development of novel anti-viral agents often involves creating large, diverse collections of chemical compounds, and scaffolds like this compound are valuable starting points for such endeavors. The 1,2,3-triazole ring, for instance, is a promising linker in creating molecular hybrids with anti-viral activity, including against HIV and SARS-CoV-2 variants. nih.gov

In the search for modulators of the proteasome, a key cellular component for protein degradation, inhibitors of the Ubiquitin-like domain-containing C-terminal domain Phosphatase 1 (UBLCP1) have become a therapeutic target. UBLCP1 acts as a negative regulator of the proteasome, and its inhibition can enhance proteasome activity. nih.gov A fragment-based library approach using salicylic (B10762653) acid as a core structure led to the identification of the first potent and selective UBLCP1 inhibitors. nih.gov While not directly named as the starting material, the synthesis of such libraries often involves derivatization with a variety of fragments, including substituted anilines, to explore the chemical space around the core and optimize binding affinity and selectivity.

This compound and structurally related anilines are valuable in the design of novel inhibitors for cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. Research into new inhibitors has explored innovative scaffolds built on 3- and 4-benzyloxy-benzylamino chemotypes. nih.gov In one study, 3-chloroaniline (B41212) was used in a reductive amination reaction to synthesize a series of potential BChE inhibitors. nih.gov This demonstrates the utility of the chloroaniline moiety in generating libraries of compounds for screening. Further studies have shown that benzylaminochalcones and oxazole (B20620) benzylamines can act as cholinesterase inhibitors, reinforcing the importance of the aniline-derived structural motif in this therapeutic area. nih.gov

Table 2: Research on Cholinesterase Inhibitors Utilizing Aniline-Related Scaffolds

| Compound Series | Target Enzyme(s) | Key Synthetic Step/Scaffold | Research Finding |

| Carltonine-derived compounds | BChE | Reductive amination with 3-chloroaniline. nih.gov | Resulted in potent hBChE inhibitors. nih.gov |

| Oxazole benzylamines | BChE / AChE | Buchwald-Hartwig amination. nih.gov | Compounds showed binding preference and moderate inhibition for BChE. nih.gov |

| Thienobenzo-triazoles | BChE | Synthesis from 3-chlorobenzylamine. mdpi.com | Derivatives effectively inhibited BChE with good to moderate IC50 values. mdpi.com |

A direct and significant application of this compound is in the synthesis of inhibitors of transthyretin (TTR) amyloid fibrillogenesis. Transthyretin amyloidosis (ATTR) is a debilitating disease caused by the misfolding and aggregation of the TTR protein. Stabilizing the native state of TTR with small molecules is a key therapeutic strategy. In the development of a potent bivalent inhibitor, this compound was used as a key starting material. It was reacted with methyl 2-bromobenzoate (B1222928) in a palladium-catalyzed cross-coupling reaction as a crucial step in constructing the final inhibitor molecule. This research highlights a specific and successful application of this aniline derivative in creating a complex, therapeutically relevant compound.

Pharmacological Investigations of this compound-Derived Compounds

The therapeutic potential of compounds derived from this compound has been explored through a variety of pharmacological studies. These investigations are crucial for understanding the mechanism of action, efficacy, and drug-like properties of these novel chemical entities.

Receptor Binding Studies

Currently, public domain literature does not provide specific details on receptor binding studies for compounds directly derived from this compound. While derivatives have been synthesized for various biological targets, which inherently involves interaction with specific receptors or enzymes, detailed binding affinity data (such as Kᵢ or Kₔ values) for a specific receptor family remains an area for future research.

Enzyme Inhibition Assays

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a common strategy in drug discovery. A key area of investigation has been the development of antimalarial agents that target the detoxification of heme. During its lifecycle in human erythrocytes, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by converting it into an inert crystalline polymer called hemozoin, a process that is functionally identical to the formation of β-hematin. This detoxification pathway is a validated target for antimalarial drugs.

(7-chloroquinolin-4-ylthio)alkylbenzoate derivatives, which can be synthesized from precursors related to this compound, have been evaluated for their ability to inhibit β-hematin formation. In one study, a series of these compounds demonstrated significant inhibition of heme crystallization, with several exhibiting half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range.

Preclinical Efficacy Studies in Disease Models

The translation of in vitro activity to in vivo efficacy is a critical step in the drug development process. Derivatives of this compound have been assessed in various preclinical models to determine their therapeutic potential.

Anti-parasitic Activity (e.g., against T. brucei, T. cruzi, L. major, P. falciparum)

The development of new anti-parasitic agents is a global health priority. Research has shown that derivatives incorporating the this compound scaffold exhibit promising activity against a range of parasites.

Specifically, tetralone derivatives and related benzocycloalkanones have been evaluated for their in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, and against the chloroquine-sensitive 3D7 strain of P. falciparum. Several compounds demonstrated potent anti-trypanosomal activity, with IC₅₀ values in the low micromolar to nanomolar range. A number of these hits were characterized by a low molecular weight (<280 Da) and a small total polar surface area (<50 Ų), making them attractive starting points for further optimization. nih.gov

Nitro-containing compounds are a well-established class of anti-parasitic agents. nih.gov Research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has shown potent activity against T. brucei, T. cruzi, and L. donovani. nih.gov One compound in this class was identified as one of the most potent nitro-containing agents reported against Human African Trypanosomiasis (HAT) in vitro. nih.gov

Inhibition of Platelet Aggregation and Calcium Mobilization

Beyond anti-parasitic applications, derivatives have been explored for their cardiovascular effects. A series of 1,4-benzoxazine-3(4H)-one derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov Several of these compounds showed potent inhibitory activity against ADP-induced platelet aggregation in rabbit blood samples, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggested that the most potent compounds could bind to the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. nih.gov These findings indicate that the 1,4-benzoxazine-3(4H)-one scaffold is a promising starting point for developing new anti-platelet agents. nih.gov

In Silico and In Vitro Assessments of ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico tools are frequently used in the early stages of drug discovery to predict these properties and guide the selection of compounds for further development. mdpi.com

In silico ADME and toxicity predictions have been performed for various derivatives. For N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, ADME properties were evaluated using the SwissADME web tool. nih.govnih.gov The analysis showed that the synthesized compounds generally complied with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The total polar surface area (TPSA), a predictor of drug absorption, was also within the acceptable range for most compounds. nih.gov Toxicity predictions using the ProTox-II server indicated that some of the compounds were predicted to be inactive for hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. nih.gov

Toxicological Safety Assessments (Excluding Dosage)

Preliminary toxicological assessment often begins with in vitro cytotoxicity assays to evaluate a compound's potential to cause cell death. While specific studies detailing the cytotoxic concentration (e.g., IC50) of this compound against various cell lines were not identified in the searched literature, hazard information from regulatory bodies provides insight into its potential for localized cytotoxicity.

Globally Harmonized System (GHS) classifications, derived from notifications to the European Chemicals Agency (ECHA), indicate that this compound is considered an irritant. nih.gov It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). nih.govsigmaaldrich.com These classifications suggest that the compound can induce localized cell damage upon direct contact. A study on related chloroanilines also indicated that these compounds can possess renal and hepatic toxicity in vitro, although benzyloxylation may alter this profile. nih.gov

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Description | Classification | Source |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irrit. 2 | PubChem nih.gov |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | PubChem nih.gov |

| H335 | May cause respiratory irritation | STOT SE 3 | PubChem nih.gov |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Advanced Chemical Reactions and Derivative Synthesis

Reactivity of Functional Groups in 4-Benzyloxy-3-chloroaniline

The distinct chemical properties of the amine, chloro, and benzyloxy moieties allow for a range of selective reactions, making this compound a versatile building block.

The primary arylamine group is a potent nucleophile, readily participating in reactions with various electrophiles. Its most common transformations involve the formation of amides, sulfonamides, and new carbon-nitrogen bonds through substitution reactions.

A prominent example is its use in the synthesis of quinazoline-based kinase inhibitors, such as Lapatinib. In this synthesis, the amine nitrogen of a this compound derivative attacks the electrophilic C4 position of a substituted quinazoline (B50416) ring, displacing a chlorine atom in a nucleophilic aromatic substitution reaction. For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is reacted with a 4-chloro-6-iodo-quinazoline to form the corresponding N-aryl quinazolinamine intermediate. google.comgoogle.com This reaction is typically carried out in a polar solvent like isopropanol (B130326) at elevated temperatures. google.com

The amine group can also undergo standard acylation reactions with acid chlorides or anhydrides to form stable amide derivatives. These reactions proceed readily, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic effects of the existing substituents.

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comquora.com

Benzyloxy Group (-OCH₂Ph): An activating, ortho-, para-directing group, also through resonance donation of the ether oxygen's lone pairs. libretexts.org

Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions via resonance. quora.comlibretexts.org

The powerful activating and directing effects of the amine and benzyloxy groups dominate. The positions ortho to the amine group (C2 and C6, though C6 is blocked) and para (blocked by the benzyloxy group) are highly activated. The position ortho to the benzyloxy group (C5) is also activated. The chloro group at C3 further influences this by directing to its ortho positions (C2, C4) and para position (C6).

The cumulative effect makes the C2 and C5 positions the most electron-rich and sterically accessible sites for electrophilic attack. While specific documented examples of EAS reactions like nitration or halogenation on this compound are not prevalent in readily available literature, the outcome can be reliably predicted. For example, a bromination reaction would be expected to yield primarily 2-bromo-4-benzyloxy-5-chloroaniline and/or 5-bromo-4-benzyloxy-3-chloroaniline.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on substrates containing an amino group. libretexts.orglibretexts.orgmasterorganicchemistry.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions forms a complex with the basic amine, which strongly deactivates the aromatic ring towards further electrophilic attack. libretexts.org

The benzyloxy group serves as a common protecting group for phenols and can be cleaved under various conditions to reveal the free hydroxyl group. This debenzylation transforms this compound into 4-amino-2-chlorophenol (B1200274). sigmaaldrich.comumich.edu

Common methods for benzyl (B1604629) ether cleavage include:

Catalytic Hydrogenolysis: This is a widely used method where the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing the phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.comyoutube.com

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is less common for substrates with acid-sensitive groups. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Reagents such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, offering excellent functional group tolerance. organic-chemistry.org

The resulting 4-amino-2-chlorophenol is itself a valuable synthetic intermediate, used in the preparation of dyes, fluorescent indicators, and other biologically active molecules. sigmaaldrich.comsigmaaldrich.com

Synthesis of Complex Derivatives

The varied reactivity of this compound allows for its incorporation into more complex molecular architectures through modifications at either the amine nitrogen or the aromatic ring.

As established, the nucleophilic amine is a primary site for elaboration. This is exemplified in the synthesis of numerous kinase inhibitors.

Table 1: Examples of Reactions at the Amine Nitrogen

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 6-Nitro-4-chloro-quinazoline, Isopropanol | N-(4-Benzyloxy-3-chlorophenyl)-6-nitroquinazolin-4-amine | Nucleophilic Aromatic Substitution |

| This compound | Substituted Benzoic Acid, EDC·HCl | N-(4-Benzyloxy-3-chlorophenyl)benzamide | Amide Coupling |

The formation of N-aryl linkages by reacting this compound with heterocyclic electrophiles is a cornerstone of many synthetic routes in medicinal chemistry. google.com

Building upon the principles of electrophilic aromatic substitution (Section 4.1.2), the aromatic ring can be further functionalized, although this is less common than modification at the amine. The strong directing effects of the amine and benzyloxy groups would steer new substituents to the C2 and C5 positions.

A hypothetical two-step synthesis could involve first protecting the highly reactive amine, for example, as an acetamide (B32628). This would moderate its activating effect and prevent unwanted side reactions. The N-acetylated compound could then undergo electrophilic substitution (e.g., nitration or halogenation), which would be directed to the positions ortho to the benzyloxy group and meta to the chloro group (C5) and ortho to the chloro group/ortho to the acetamide group (C2). Subsequent hydrolysis of the amide would restore the free amine, yielding a ring-substituted derivative.

Formation of Fused Heterocyclic Systems

The aniline (B41778) moiety of this compound is a key functional group for the construction of nitrogen-containing heterocyclic rings. Classical condensation reactions, as well as modern synthetic strategies, can be employed to build bicyclic and polycyclic systems, such as quinolines and acridines, which are core structures in many biologically active compounds.

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the reaction of an aniline with a carbonyl compound containing an α-methylene group. For instance, the Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., CH₂R¹COR²). While this compound itself is not a 2-aminoaryl ketone, it can be chemically modified to participate in such cyclizations, or used in other quinoline syntheses like the Combes, Conrad-Limpach, or Doebner-von Miller reactions. A general process involves the condensation of a chloroaniline with compounds like β-propiolactone or acrylic acid derivatives, followed by cyclization and subsequent chlorination to yield dichloroquinolines. google.com This highlights a pathway where substituted anilines are fundamental to the final heterocyclic scaffold.

Acridines: The acridine (B1665455) nucleus, a dibenzopyridine system, can be synthesized using methods that employ diphenylamine (B1679370) derivatives. ptfarm.pl The Bernthsen acridine synthesis, for example, involves the condensation of a diphenylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. mdpi.com To utilize this compound in this context, it would first need to be arylated via a cross-coupling reaction to form a substituted diphenylamine, which could then undergo the Bernthsen cyclization. Alternatively, the Ullmann synthesis can produce acridines through the condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by dehydrogenation. mdpi.com These methods demonstrate the potential of this compound as a precursor to complex, fused heterocyclic systems like acridines, which are investigated for various pharmaceutical applications. researchgate.net

Table 1: Potential Synthetic Routes to Fused Heterocycles from this compound

| Heterocyclic System | Synthetic Method | General Reactants | Potential Role of this compound |

|---|---|---|---|

| Quinoline | Combes Synthesis | Aniline, β-diketone | Serves as the aniline component. |

| Quinoline | Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Serves as the aniline component. |

| Acridine | Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Precursor to the required diphenylamine derivative. |

| Acridine | Ullmann Synthesis | Primary amine, Aromatic aldehyde/acid | Serves as the primary amine component. |

Catalytic Transformations Involving this compound

Modern catalysis offers powerful tools for modifying aromatic compounds. This compound, possessing both a nucleophilic amine and an electrophilic C-Cl bond, is an ideal substrate for a variety of transition-metal-catalyzed and organocatalyzed transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. ustc.edu.cn

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. organic-chemistry.orglibretexts.org The primary amino group of this compound can act as the nucleophile in couplings with other aryl halides. Conversely, the chloro-substituent on the ring can serve as the electrophilic partner, reacting with a wide range of primary or secondary amines to produce more complex diarylamines or N-aryl alkylamines. researchgate.net The choice of palladium catalyst and ligand, such as XPhos, is crucial for achieving high yields, and the reaction is typically performed in the presence of a strong base like sodium tert-butoxide. tcichemicals.com The use of soluble organic bases like DBU has also been explored to create homogeneous reaction conditions suitable for flow chemistry. chemrxiv.org

Suzuki-Miyaura Coupling: The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov The chlorine atom of this compound makes it a suitable electrophile for coupling with various aryl, vinyl, or alkyl boronic acids or esters. uliege.beresearchgate.net This reaction provides a direct method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. The reaction is tolerant of the free amino group on the aniline ring, though its presence can influence catalyst activity. uliege.be

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org this compound can serve as the aryl halide component, reacting with alkenes like acrylates or styrenes in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. ustc.edu.cnwikipedia.org

Table 2: Overview of Transition-Metal-Catalyzed Reactions

| Reaction Name | Bond Formed | Role of this compound | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Electrophile (Ar-Cl) | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) |

| Suzuki-Miyaura Coupling | C-C | Electrophile (Ar-Cl) | Organoboron compound (RB(OH)₂) | Pd catalyst, phosphine ligand, base (e.g., Cs₂CO₃) |

| Heck Reaction | C-C | Electrophile (Ar-Cl) | Alkene (R-CH=CH₂) | Pd catalyst, base (e.g., Et₃N) |

Organocatalysis in Derivative Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis and often providing advantages in terms of cost, toxicity, and environmental impact. emorychem.sciencebeilstein-journals.org While specific examples detailing the use of this compound in organocatalytic reactions are not extensively documented, its functional groups allow for participation in several classes of these transformations.

The amino group can participate in enamine or iminium ion catalysis. For example, reactions with α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine (a MacMillan catalyst), could lead to asymmetric functionalization at the position ortho to the amino group. Furthermore, the aniline moiety itself can act as a hydrogen-bond donor, potentially directing or activating substrates in reactions catalyzed by thioureas or phosphoric acids. beilstein-journals.org Recent advancements in organocatalysis include C-H activation reactions, which could enable functionalization of the aniline ring without pre-functionalization, although these methods are still developing. beilstein-journals.org The field of organocatalysis is rapidly expanding, and its application to versatile building blocks like this compound represents a promising area for future synthetic exploration. beilstein-journals.org

Future Research Directions and Emerging Applications

Exploration of Novel Therapeutic Targets

The 4-benzyloxy-3-chloroaniline moiety is a recognized pharmacophore in the development of kinase inhibitors. For instance, the structurally related 4-(3-fluorobenzyloxy)-3-haloanilino group was identified as a key component for optimizing dual ErbB-1/ErbB-2 tyrosine kinase inhibition, which led to the discovery of the anticancer drug Lapatinib. researchgate.net This precedent strongly suggests that derivatives of this compound could be systematically investigated as inhibitors for other protein kinases implicated in oncogenesis and various proliferative disorders.

Beyond oncology, emerging research indicates potential applications in neurodegenerative diseases and infectious diseases. Novel compounds built on a 3- and 4-benzyloxy-benzylamino scaffold have been explored as selective inhibitors of human butyrylcholinesterase (hBChE), an important target in the symptomatic treatment of Alzheimer's disease. Furthermore, derivatives such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, opening a new line of investigation for developing treatments for tuberculosis. The core structure is also noted as a building block for potential anti-diabetes and anti-viral agents, highlighting its broad therapeutic potential that warrants further exploration. umich.edu

Development of Advanced Analytical Methodologies for Detection and Quantification

The synthesis and purification of this compound and its derivatives necessitate robust analytical methods for quality control and reaction monitoring. Currently, standard chromatographic techniques are employed to oversee its synthesis. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to track the consumption of starting materials and the formation of the product. umich.edu

For more detailed analysis, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are utilized for structural confirmation and identification of byproducts during process development. umich.edu Future advancements could focus on developing validated, high-sensitivity quantitative assays. The development of on-line SPE-HPLC methods, which offer full automation and high throughput, could be adapted for the analysis of this compound in complex matrices. thermofisher.com Similarly, gas chromatography (GC) coupled with selective detectors offers another powerful tool for the determination of substituted anilines. researchgate.netacs.org

Table 1: Analytical Methodologies for this compound and Related Compounds

| Technique | Application | Key Advantages |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Simple, fast, and cost-effective |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High resolution and sensitivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and impurity identification | Provides molecular weight and structural information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation | Provides detailed information on molecular structure |

| Gas Chromatography (GC) | Separation and quantification of volatile derivatives | Excellent separation efficiency for volatile compounds |

Integration into Fragment-Based Drug Discovery and Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel hit compounds. This approach uses small, low-molecular-weight molecules ("fragments") that bind with low affinity but high ligand efficiency to a biological target. nih.gov These fragments then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.govnih.gov

While this compound, with a molecular weight of approximately 234 g/mol , is larger than a typical "Rule of Three" compliant fragment (MW ≤ 300 Da), its core scaffold is highly relevant to FBDD. nih.govnih.gov It can be envisioned as a lead compound that has been elaborated from smaller fragment hits. For example, an aniline (B41778) or chlorobenzene (B131634) fragment identified in an initial screen could be "grown" by adding the benzyloxy moiety to enhance binding affinity and specificity. youtube.com Alternatively, the this compound scaffold could serve as a template for linking two distinct fragments that bind in adjacent pockets of a target protein. Future research could involve deconstructing the molecule into its constituent fragments to screen against new targets or using computational methods to design focused libraries around its core structure for FBDD campaigns. nih.gov

Application in Material Science and Chemical Biology

The applications of this compound are not limited to pharmaceuticals. The aniline functional group is a well-known precursor for synthesizing conductive polymers, most notably polyaniline (PANI). nih.govresearchgate.net The introduction of substituents onto the aniline ring, such as the chloro and benzyloxy groups in this compound, can significantly modify the properties of the resulting polymer. These substituents can enhance solubility in common organic solvents, alter the polymer's morphology, and tune its electronic and sensory properties. rsc.orgresearchgate.net Future research could explore the polymerization of this compound to create novel PANI derivatives for specialized applications, such as thin films for chemical sensors, antistatic coatings, or components in electronic devices. nih.govrsc.org

In the field of chemical biology, molecules like this compound can serve as core structures for the design of chemical probes. These probes are essential tools for studying biological processes within living systems. By attaching reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the aniline scaffold, researchers can create molecules capable of visualizing cellular components, identifying protein-protein interactions, or tracking metabolic pathways. ljmu.ac.uk The benzyloxy moiety could be modified to include linkers for attaching such tags, enabling the development of bespoke probes for biological investigation.

Sustainable Synthesis and Process Intensification

As the utility of this compound expands, the need for efficient, safe, and environmentally sustainable manufacturing processes becomes paramount. The primary synthetic route involves the reduction of the precursor, 4-benzyloxy-3-chloronitrobenzene (B1267270). Several methods for this reduction have been reported, each with distinct advantages and disadvantages. umich.edu

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, but it carries the risk of undesired side reactions, such as debenzylation and dechlorination. The use of Raney Nickel is effective but raises safety concerns. Traditional methods using iron powder in acetic acid are also viable. However, a more recent development has highlighted the use of stannous chloride (SnCl₂) as a superior method for large-scale synthesis. This process is convenient, safe, and provides the target compound in high yield and purity, free of tin residues. researchgate.netumich.edu This method avoids harsh conditions and problematic catalysts, aligning with the principles of green chemistry.

Future research in process intensification could explore continuous-flow synthesis. mdpi.combeilstein-journals.org Continuous-flow reactors offer enhanced safety, better process control, and higher efficiency compared to traditional batch processing, making them ideal for scaling up the sustainable synthesis of aromatic amines. mdpi.combeilstein-journals.org

Table 2: Comparison of Synthetic Routes for this compound

| Reducing Agent/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C, H₂ | Hydrogen gas, EtOH/THF solvent | High efficiency | Risk of debenzylation and dechlorination umich.edu |

| Raney Ni, H₂ | Hydrogen gas | Effective reduction | Safety concerns with catalyst handling umich.edu |

| Fe powder | Refluxing acetic acid | Inexpensive reagent | Potentially harsh conditions, waste generation |

| Stannous Chloride (SnCl₂) | Ethanol (B145695) solvent | High yield and purity, safe, scalable, clean product umich.edu | Stoichiometric use of tin reagent |

Q & A

Q. What are the established synthetic methodologies for preparing 4-Benzyloxy-3-chloroaniline, and how do they ensure scalability and purity?

The most widely validated method involves the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl₂) in a hydrochloric acid medium. This process achieves high yields (>90%) and eliminates tin residues through aqueous workup, making it suitable for kilogram-scale synthesis . Alternative catalytic hydrogenation methods may require optimization to avoid dehalogenation side reactions.

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : H NMR should show signals for the benzyloxy group (δ 5.0–5.2 ppm, singlet) and aromatic protons (δ 6.5–7.4 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 233.06 (C₁₃H₁₂ClNO⁺) confirms the molecular formula .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 66.81%, H: 5.16%, N: 5.98%) .

Q. What purification strategies are recommended for isolating this compound?

Recrystallization using ethanol/water mixtures (3:1 v/v) effectively removes impurities. For trace solvent residues, vacuum drying at 40–50°C for 24 hours is advised . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can validate purity ≥98% .

Q. What safety precautions are critical when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. Store in airtight containers at room temperature, protected from light to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the reduction efficiency of 4-benzyloxy-3-chloronitrobenzene to the aniline derivative?

Polar aprotic solvents (e.g., DMF) enhance SnCl₂ solubility but may increase side reactions. Optimal conditions use HCl/EtOH at 60–70°C, balancing reaction rate and selectivity. Lower temperatures (<50°C) risk incomplete reduction, while higher temperatures (>80°C) promote benzyloxy group cleavage .

Q. What mechanistic insights explain the selectivity of SnCl₂ in reducing nitro groups without affecting the chloro substituent?

Stannous chloride operates via a two-electron transfer mechanism, preferentially reducing nitro groups to amines while leaving aryl chlorides intact due to their higher bond dissociation energy (C-Cl: 327 kJ/mol vs. N-O: 201 kJ/mol). Competing pathways (e.g., radical intermediates) are suppressed in acidic media .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs (typical melting range: 98–102°C). Cross-validate NMR data with computational tools (e.g., ACD/Labs NMR Predictor) to rule out solvent or impurity artifacts .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

Oxidation of the aniline group to nitroso derivatives is a key degradation pathway. Stabilize the compound by storing under inert gas (N₂/Ar) and adding antioxidants like BHT (0.1% w/w). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How does the substitution pattern (benzyloxy and chloro groups) influence reactivity in cross-coupling reactions?

The chloro group at position 3 facilitates Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), while the benzyloxy group at position 4 acts as a directing group. Competitive debenzylation can occur under basic conditions, requiring careful catalyst selection .

Q. What strategies enable the use of this compound as a precursor in multi-step syntheses (e.g., pharmaceuticals or polymers)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。